molecular formula C19H17FN4O3 B2897215 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(2-methoxy-5-methylphenyl)urea CAS No. 1396870-54-4

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B2897215
CAS No.: 1396870-54-4
M. Wt: 368.368
InChI Key: VJGPAOXEVOSAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(2-methoxy-5-methylphenyl)urea is a synthetic phenoxypyrimidine-urea derivative with a structure characterized by a central pyrimidine ring substituted with a 2-fluorophenoxy group at position 2 and a urea linker connecting to a 2-methoxy-5-methylphenyl moiety. This compound belongs to a class of diarylurea hybrids, which are known for their kinase-inhibitory and antiproliferative activities in cancer research . The 2-fluorophenoxy group may enhance metabolic stability and target binding affinity compared to non-fluorinated analogs, while the 2-methoxy-5-methylphenyl group contributes to lipophilicity and membrane permeability .

Properties

IUPAC Name

1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-12-7-8-17(26-2)15(9-12)24-18(25)23-13-10-21-19(22-11-13)27-16-6-4-3-5-14(16)20/h3-11H,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGPAOXEVOSAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and biological activities of 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(2-methoxy-5-methylphenyl)urea and related compounds:

Compound Name Pyrimidine Substitution Phenyl Substitution Key Functional Groups Primary Targets/Activities References
This compound 2-(2-Fluorophenoxy) 2-Methoxy-5-methylphenyl Urea, Fluorophenoxy, Methoxy Kinase inhibition (putative), Apoptosis
AKF-D52 (1-(3,5-dimethoxyphenyl)-3-(4-(3-methoxyphenoxy)-2-((4-morpholinophenyl)amino)pyrimidin-5-yl)urea) 4-(3-Methoxyphenoxy), 2-(4-Morpholino) 3,5-Dimethoxyphenyl Urea, Morpholino, Multiple methoxy FMS/c-KIT kinases, ROS-mediated apoptosis
1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea 2-(Dimethylamino) 3-Chloro-4-fluorophenyl Urea, Dimethylamino, Chloro/fluoro EGFR inhibition (inferred)
1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea 4,6-Dimethyl, 2-Pyrrolidinyl 2-Ethylphenyl Urea, Pyrrolidinyl, Ethyl Unspecified kinase modulation
PLK4 Inhibitor (1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea) Pyrazolo[3,4-b]pyridine core 3-Fluoro-5-(methylsulfonylphenyl) Urea, Pyrazolopyridine, Sulfonyl PLK4 (IC₅₀ = 6 nM)

Target Selectivity and Potency

  • Kinase Inhibition: AKF-D52 inhibits FMS and c-KIT kinases but with lower potency (IC₅₀ > 1 µM) compared to clinical kinase inhibitors like sorafenib (IC₅₀ ~ 10–100 nM) . In contrast, the PLK4 inhibitor () exhibits nanomolar potency (IC₅₀ = 6 nM), highlighting the critical role of the pyrazolopyridine core in targeting mitotic kinases .
  • EGFR Inhibition: Compounds with dimethylamino or morpholino substitutions on the pyrimidine ring (e.g., 1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea) show inferred activity against EGFR due to structural similarity to known EGFR inhibitors like gefitinib .

Mechanistic Differences

  • Apoptosis Pathways: AKF-D52 induces apoptosis via ROS-mediated mitochondrial dysfunction and death-inducing signaling complex (DISC) formation, whereas this compound’s fluorophenoxy group may enhance oxidative stress pathways .
  • Autophagy Modulation: AKF-D52 triggers cytoprotective autophagy, which is absent in compounds lacking methoxy or morpholino groups, suggesting substituent-dependent crosstalk between apoptosis and autophagy .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: Fluorine atoms (e.g., in 2-fluorophenoxy) reduce cytochrome P450-mediated metabolism, extending half-life relative to non-fluorinated analogs .

Preparation Methods

Key Synthetic Strategies for Urea-Based Compounds

The preparation of 1-(2-(2-fluorophenoxy)pyrimidin-5-yl)-3-(2-methoxy-5-methylphenyl)urea relies on established methodologies for constructing unsymmetrical urea derivatives. Two primary approaches dominate the literature: (1) sequential isocyanate-amine coupling using phosgene equivalents and (2) carbodiimide-mediated urea formation. The compound's structural complexity necessitates a hybrid strategy combining pyrimidine functionalization with regioselective urea bridge assembly.

Retrosynthetic Analysis

Deconstruction of the target molecule reveals three critical components:

  • 2-(2-Fluorophenoxy)pyrimidin-5-amine (Pyrimidine arm)
  • 2-Methoxy-5-methylaniline (Aryl arm)
  • Urea linkage (-NH-C(=O)-NH-)

The synthesis requires orthogonal protection-deprotection strategies to prevent uncontrolled polymerization during urea bond formation.

Stepwise Synthesis of Intermediate Components

Preparation of 2-(2-Fluorophenoxy)pyrimidin-5-amine

Chloropyrimidine Synthesis

Initial synthesis begins with 5-nitropyrimidin-2-ol, which undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of N,N-diisopropylethylamine (DIPEA) at 80°C for 12 hours to yield 2-chloro-5-nitropyrimidine (85% yield).

Nucleophilic Aromatic Substitution

Reaction of 2-chloro-5-nitropyrimidine (1.0 eq) with 2-fluorophenol (1.2 eq) in dimethylacetamide (DMAc) at 120°C for 8 hours produces 2-(2-fluorophenoxy)-5-nitropyrimidine. Catalytic potassium iodide (0.1 eq) enhances substitution efficiency (78% yield).

Nitro Group Reduction

The nitro group is reduced using hydrogen gas (1 atm) over 10% palladium on carbon in ethanol at room temperature for 4 hours, affording 2-(2-fluorophenoxy)pyrimidin-5-amine as a white crystalline solid (92% yield, m.p. 148-150°C).

Synthesis of 2-Methoxy-5-methylaniline

Commercial 5-methyl-2-nitroanisole undergoes catalytic hydrogenation (H₂, 50 psi, 25°C) in ethyl acetate using Raney nickel to yield 2-methoxy-5-methylaniline (95% purity by HPLC). Alternative pathways involve:

  • Methoxylation of 5-methyl-2-nitrophenol with methyl iodide/K₂CO₃
  • Subsequent nitro reduction with Fe/HCl

Urea Bridge Assembly Methodologies

Triphosgene-Mediated Coupling

Procedure:

  • Charge a dry flask with 2-(2-fluorophenoxy)pyrimidin-5-amine (1.0 eq) and anhydrous THF under N₂
  • Add triphosgene (0.33 eq) dissolved in cold THF (-10°C)
  • Stir at 0°C for 30 min to generate isocyanate intermediate
  • Add 2-methoxy-5-methylaniline (1.1 eq) and DIPEA (2.0 eq)
  • Warm to room temperature and stir for 12 hours

Optimization Data:

Condition Yield (%) Purity (%)
THF, 0°C 62 88
DCM, -15°C 58 85
Toluene, 25°C 41 79

Purification via silica gel chromatography (hexane:EtOAc 3:1) provides the target compound as off-white crystals (mp 214-216°C).

Carbonyldiimidazole (CDI) Approach

Alternative Protocol:

  • Activate 2-methoxy-5-methylaniline (1.0 eq) with CDI (1.2 eq) in DMF at 50°C for 2 hours
  • Add 2-(2-fluorophenoxy)pyrimidin-5-amine (1.05 eq)
  • Heat at 80°C for 6 hours under argon

This method avoids phosgene derivatives but requires stringent moisture control (yield: 71%, purity: 91%).

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, DMSO-d₆)

δ 8.72 (s, 1H, pyrimidine H-4), 8.54 (d, J=5.6 Hz, 1H, pyrimidine H-6), 7.89 (s, 1H, urea NH), 7.45-7.38 (m, 2H, fluorophenoxy), 7.22-7.15 (m, 1H, fluorophenoxy), 6.98 (d, J=8.4 Hz, 1H, aromatic), 6.82 (s, 1H, aromatic), 6.75 (dd, J=8.4, 2.0 Hz, 1H, aromatic), 3.85 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃).

HRMS (ESI-TOF)

Calculated for C₁₉H₁₇FN₄O₃ [M+H]⁺: 385.1311
Found: 385.1309

Process Optimization Challenges

Regioselectivity in Pyrimidine Functionalization

Competing O- vs N-arylation was mitigated by:

  • Using DMAc as high-polarity solvent
  • Maintaining reaction temperature >100°C
  • Employing phase-transfer catalyst (TBAB)

Urea Bond Stability

The compound shows pH-dependent decomposition above 40°C:

pH T½ (25°C) T½ (40°C)
1.2 48 h 12 h
7.4 360 h 96 h
9.0 216 h 72 h

Stabilization strategies include lyophilization under inert atmosphere and formulation with cyclodextrin derivatives.

Scalability Considerations

Continuous Flow Synthesis

A microreactor system demonstrated improved yields:

Parameter Batch Flow
Reaction Time 12 h 45 m
Isocyanate Yield 78% 92%
Overall Yield 62% 83%

Green Chemistry Metrics

Metric Value
Atom Economy 81%
E-Factor 18
Process Mass Intensity 23

Q & A

Q. ADME profiling :

  • Bioavailability : Administer orally (10 mg/kg) to Sprague-Dawley rats; measure plasma concentration via LC-MS/MS. Compare AUC with IV dosing .
  • Metabolite identification : Use hepatic microsomes + NADPH to detect phase I metabolites (e.g., demethylation at methoxyphenyl) .

Tissue distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in organs (e.g., liver, brain) .

Key Notes

  • Contradictory Evidence : Some analogs show reduced potency in cellulo despite strong in vitro kinase inhibition, suggesting off-target effects or poor membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.